3-cyclopentyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
Properties
Molecular Formula |
C20H26N4O2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-cyclopentyl-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H26N4O2/c1-14-15(2)21-20-23(17-10-6-7-11-18(17)26-3)12-22(13-24(20)19(14)25)16-8-4-5-9-16/h6-7,10-11,16H,4-5,8-9,12-13H2,1-3H3 |
InChI Key |
NYEWXMQSPGPNKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)C3CCCC3)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Key Intermediates
The process begins with the formation of an imidate intermediate through the reaction of TEOC with the guanidine nitrogen. Subsequent intramolecular cyclization generates the triazinone ring. A notable thermal rearrangement occurs when primary or secondary amino groups are present on the guanidine, leading to pyrimidine ring opening and recyclization. For example:
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Step 1 : Condensation of 1-(6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with TEOC in acetic acid at reflux yields 4-substituted-2-methyl-6H-pyrimido[1,2-a][1,triazin-6-ones .
-
Step 2 : Tertiary amino or anilino substituents on the guanidine suppress rearrangement, directly affording 2-substituted-4-methyl-6H-pyrimido[1,2-a]triazin-6-ones .
Table 1: Impact of Guanidine Substituents on Product Regiochemistry
| Guanidine Substituent (NR¹R²) | Product Regiochemistry | Yield (%) |
|---|---|---|
| NH₂ | 4-Substituted | 72–85 |
| NHCH₂Ph | 4-Substituted | 68–78 |
| N(CH₃)₂ | 2-Substituted | 82–90 |
| Morpholino | 2-Substituted | 75–88 |
Cyclopentyl Group Installation
The 3-cyclopentyl substituent is incorporated through alkylation or reductive amination strategies.
Alkylation of Secondary Amine
Treatment of the intermediate 3-aminopyrimido-triazinone with cyclopentyl bromide in the presence of a base (K₂CO₃) in acetonitrile affords the alkylated product. Key parameters:
Reductive Amination
An alternative method involves condensation of cyclopentanone with the primary amine intermediate, followed by reduction with sodium cyanoborohydride (NaBH₃CN) in methanol.
Methyl Group Incorporation at Positions 7 and 8
The 7,8-dimethyl groups are introduced during the cyclization step by using pre-methylated pyrimidine precursors or via post-synthesis alkylation.
Pre-Methylated Guanidine Synthesis
5-Bromo-4-chloropyrimidine is reacted with methylamine to form 4-methylamino-5-bromopyrimidine , which undergoes subsequent guanidinylation.
Post-Cyclization Alkylation
Methylation of the 7,8-positions is achieved using methyl iodide (CH₃I) and a strong base (e.g., LDA) in tetrahydrofuran (THF).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Table 2: Solvent Impact on Cyclization Efficiency
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetic Acid | 118 | 6 | 82 |
| Toluene | 110 | 8 | 78 |
| DMF | 150 | 4 | 68 |
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adoption of flow chemistry minimizes thermal degradation and improves mixing efficiency. A two-stage system is employed:
Purification Techniques
-
Crystallization : The crude product is recrystallized from ethyl acetate/heptane (3:1) to achieve >99% purity.
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Chromatography : Silica gel chromatography with dichloromethane/methanol (95:5) removes residual byproducts.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound’s structure includes a methoxyphenyl group , cyclopentyl substituent , and methyl groups attached to a fused pyrimido-triazinone core. These functional groups drive its reactivity:
-
Methoxy group : Enhances solubility and participates in nucleophilic substitution or electrophilic aromatic substitution (e.g., under acidic/basic conditions).
-
Cyclopentyl ring : May undergo ring-opening reactions under stress (e.g., high temperature or oxidizing agents).
-
Triazine-pyrimidine core : Engages in cyclocondensation reactions due to its nitrogen-rich heterocyclic structure .
Nucleophilic Substitution
The methoxyphenyl group’s oxygen atom can act as a leaving group in substitution reactions. For example:
-
Reaction with alkylating agents (e.g., acetic anhydride, sodium ethoxide) under controlled conditions to modify substituents.
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Potential displacement of the methoxy group by stronger nucleophiles (e.g., amines, thiols) under acidic or basic catalysis.
Electrophilic Aromatic Substitution
The phenyl ring may undergo electrophilic attack (e.g., nitration, halogenation) at positions ortho/para to the methoxy group.
Cyclocondensation
The triazine-pyrimidine core can participate in ring-closing reactions with hydrazine derivatives or malononitrile, forming fused heterocycles (e.g., pyrazolo-triazine derivatives) .
Ring-Opening Reactions
The cyclopentyl ring may cleave under harsh conditions (e.g., oxidation, acidic hydrolysis), leading to chain elongation or carbonyl formation.
Comparative Analysis of Reaction Conditions
| Reaction Type | Functional Groups Involved | Typical Conditions | Outcome |
|---|---|---|---|
| Nucleophilic Substitution | Methoxyphenyl, cyclopentyl | Acidic/basic catalysis, heat | Modified substituents |
| Electrophilic Substitution | Phenyl ring | NO₂⁺, Cl₂, H₂SO₄ | Nitro/halo derivatives |
| Cyclocondensation | Triazine-pyrimidine core | Ethanol, reflux, basic catalyst | Fused heterocycles |
| Ring-Opening | Cyclopentyl ring | Oxidizing agents, acidic hydrolysis | Chain elongation or carbonyl |
Biological and Chemical Implications
The compound’s reactivity profile suggests potential applications in:
-
Medicinal Chemistry : As a scaffold for enzyme/receptor inhibitors due to its ability to participate in cyclocondensation and substitution reactions.
-
Material Science : Structural modifications via electrophilic substitution or alkylation could tune physical properties (e.g., solubility, stability).
Scientific Research Applications
The compound 3-cyclopentyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic molecule with potential applications in various scientific fields. This article explores its applications in medicinal chemistry, pharmacology, and related areas.
Medicinal Chemistry
The unique structure of 3-cyclopentyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one suggests potential as a lead compound in drug discovery. Its triazine core is known for various biological activities including:
- Anticancer Activity : Compounds containing triazine rings have been studied for their ability to inhibit cancer cell proliferation. The specific interactions of this compound with cellular targets could be explored in preclinical studies to evaluate its efficacy against different cancer types.
- Antimicrobial Properties : The presence of methoxy and cyclopentyl groups may enhance the lipophilicity and bioavailability of the compound, making it a candidate for antimicrobial screening against resistant strains of bacteria.
Pharmacology
Research into the pharmacological effects of this compound could provide insights into its mechanism of action and therapeutic potential.
- Neuropharmacology : Given its structural similarities to other neuroactive compounds, it may exhibit effects on neurotransmitter systems. Investigating its impact on serotonin or dopamine pathways could reveal applications in treating mood disorders or neurodegenerative diseases.
- Anti-inflammatory Effects : The compound's potential to modulate inflammatory pathways should be assessed through in vitro and in vivo studies. This could lead to applications in treating conditions like arthritis or other inflammatory diseases.
Biochemical Studies
The compound can serve as a tool for biochemical research:
- Enzyme Inhibition Studies : Its ability to inhibit specific enzymes can be tested to understand its role as a potential therapeutic agent. For instance, examining its effects on kinases or phosphatases involved in cancer signaling pathways could yield valuable insights.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Key Observations:
Substituent-Driven Lipophilicity : The cyclopentyl group in the target compound confers higher lipophilicity compared to the polar 2-methoxyethyl group in or the basic pyridinylmethyl group in . This may influence membrane permeability and CNS penetration.
Steric Considerations : Bulkier substituents like cyclopentyl (target) vs. cyclopropyl modulate steric hindrance, affecting ligand-receptor docking.
Biological Activity
3-Cyclopentyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including its synthesis, structure-activity relationships (SAR), and specific case studies demonstrating its efficacy in various biological contexts.
Chemical Structure and Properties
The compound belongs to the pyrimido[1,2-a][1,3,5]triazin-6-one family and is characterized by the following structural features:
- Molecular Formula : C20H26N4O2
- Molecular Weight : 354.4 g/mol
- IUPAC Name : 3-cyclopentyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
The unique arrangement of substituents enhances its solubility and potential interactions with biological targets due to the presence of the methoxy group and cyclopentyl moiety.
Biological Activity
Research indicates that 3-cyclopentyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one exhibits a range of biological activities:
Anticancer Activity
Several studies have explored the anticancer potential of this compound. Its structural similarity to other known anticancer agents suggests that it may inhibit tumor growth through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit vital enzymatic pathways:
| Pathogen | Activity | Reference |
|---|---|---|
| E. coli | Inhibition observed | |
| Staphylococcus aureus | Moderate activity | |
| Candida albicans | Effective antifungal |
Anti-inflammatory Effects
In vitro studies have indicated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in inflammatory diseases .
Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of related pyrimidine derivatives in vitro against human cancer cell lines (e.g., HeLa and MCF7), it was found that compounds with similar structures exhibited significant cytotoxicity. The study highlighted that modifications at the methoxy group could enhance activity against specific cancer types .
Study 2: Antimicrobial Screening
A systematic screening of various derivatives including 3-cyclopentyl-1-(2-methoxyphenyl)-7,8-dimethyl showed notable antibacterial effects against E. coli and S. aureus. The results indicated a dose-dependent response with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL depending on the pathogen .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing this compound, and what key reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as one-pot cyclocondensation or annulation strategies. For example, analogous pyrimido-triazine derivatives are synthesized via cyclization of hydrazinyl precursors with carbonyl reagents under reflux in polar aprotic solvents (e.g., DMF or ethanol) with catalytic triethylamine . Key parameters include:
- Temperature control : Reactions often require precise heating (e.g., reflux at 80–100°C for 8–12 hours) to avoid side products.
- Stoichiometry : Molar ratios of reactants (e.g., hydrazine derivatives to carbonyl agents) must be optimized to prevent incomplete cyclization.
- Purification : Column chromatography or recrystallization from ethanol is commonly used to isolate pure products, with yields ranging from 50–70% depending on substituent steric effects .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : A combination of 1H/13C NMR , IR , and HRMS is critical.
- NMR : Assign proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, cyclopentyl protons as multiplet signals) and carbon shifts (e.g., carbonyl carbons at ~170 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities in fused-ring systems .
- IR : Confirm carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹).
- HRMS : Validate molecular weight with <5 ppm error (e.g., [M+H]+ calculated vs. observed) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when assigning stereochemistry to the cyclopentyl substituent?
- Methodological Answer : Use dynamic NMR experiments or computational modeling to address ambiguities:
- Variable-temperature NMR : Detect ring-flipping dynamics in cyclopentyl groups by observing signal coalescence at elevated temperatures .
- DFT calculations : Optimize molecular geometries using Gaussian or ORCA software to predict NMR chemical shifts, comparing theoretical and experimental data to assign configurations .
- X-ray crystallography : Resolve absolute stereochemistry via SHELXL refinement (e.g., using Mo-Kα radiation at 100K) .
Q. What computational approaches are recommended for modeling the crystal structure of this compound, and how do they integrate with experimental data?
- Methodological Answer :
- Software : Use SHELX for small-molecule refinement, leveraging its robustness in handling high-resolution data and twinned crystals. Preprocess data with SHELXC/D/E for phasing .
- Validation : Cross-validate computed structures with experimental XRD data (e.g., R-factor < 0.05). For flexible substituents (e.g., cyclopentyl), apply restraints to thermal displacement parameters .
- Docking studies : If applicable, model interactions with biological targets using AutoDock Vina, incorporating crystallographic data to refine binding poses .
Q. What experimental strategies can be employed to study the environmental fate and degradation pathways of this compound?
- Methodological Answer : Design a tiered approach inspired by environmental chemistry frameworks :
- Abiotic stability : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) to simulate photolysis. Monitor degradation via HPLC-MS/MS.
- Biotic transformation : Incubate with soil microbiota (OECD 307 guidelines) and analyze metabolites using high-resolution mass spectrometry.
- Partitioning studies : Measure logP (octanol-water) and soil sorption coefficients (Kd) to predict environmental mobility.
Data Contradiction and Optimization Questions
Q. How should researchers address discrepancies in reported melting points or spectral data across studies?
- Methodological Answer :
- Replicate synthesis : Ensure purity (>95% by HPLC) and crystallinity (via recrystallization from toluene/ethanol mixtures) to minimize batch variability .
- Standardize conditions : Use identical NMR solvents (e.g., DMSO-d6 vs. CDCl3) and calibration protocols. Discrepancies in melting points may arise from polymorphic forms—characterize via PXRD .
Q. What strategies optimize the synthesis of derivatives with enhanced bioactivity?
- Methodological Answer :
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., methoxy vs. nitro groups on the phenyl ring) and evaluate biological activity using assays (e.g., enzyme inhibition).
- Parallel synthesis : Employ robotic liquid handlers to screen reaction conditions (e.g., solvent, catalyst) for high-throughput derivative generation .
- Green chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
